molecular formula C12H9N3O B174581 6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one CAS No. 10189-78-3

6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one

Cat. No.: B174581
CAS No.: 10189-78-3
M. Wt: 211.22 g/mol
InChI Key: SFRAVXBSPHJEBZ-UHFFFAOYSA-N
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Description

6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one is an organic compound belonging to the class of benzodiazepines. This compound is characterized by a fused ring system that includes a pyridine ring and a benzodiazepine ring.

Scientific Research Applications

6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one typically involves the condensation of 2-chloronicotinic acid with an appropriate amine under acidic conditions. The reaction is carried out in a solvent such as butanol, with the addition of a catalytic amount of sulfuric acid. The mixture is refluxed at a temperature of around 80°C for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of alkylated derivatives.

Mechanism of Action

The mechanism of action of 6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one involves its interaction with specific molecular targets in the body. It is believed to bind to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). This interaction leads to various pharmacological effects, including anxiolytic and sedative properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one is unique due to its specific ring structure and the presence of both pyridine and benzodiazepine rings.

Properties

IUPAC Name

6,11-dihydropyrido[3,2-c][1,5]benzodiazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c16-12-8-4-3-7-13-11(8)14-9-5-1-2-6-10(9)15-12/h1-7H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRAVXBSPHJEBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(C=CC=N3)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80144315
Record name 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80144315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10189-78-3
Record name 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010189783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80144315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one

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